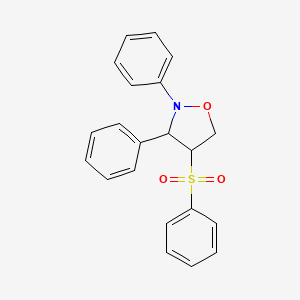

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine, also known as BDPO, is a heterocyclic organic compound with a broad range of applications in the fields of organic synthesis, drug design, and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds with unique and interesting properties. BDPO has been used as a starting material for the synthesis of a number of pharmaceuticals, including inhibitors of the enzyme monoamine oxidase (MAO). It has also been used in the synthesis of novel materials for drug delivery systems and for the development of new catalysts for organic reactions. In addition, BDPO has been used in the synthesis of a number of potential therapeutic agents, such as anti-inflammatory, anti-cancer, and anti-viral agents.

Scientific Research Applications

Hypoglycemic Agents

Compounds structurally related to oxazolidines, such as benzyloxazolidine-2,4-diones, have been investigated for their potential as hypoglycemic agents. These compounds, especially those containing oxazole-based side chains, demonstrated the ability to lower blood glucose levels in genetically obese mice. The incorporation of benzofuran structural elements significantly enhanced their in vivo potency, indicating their potential application in managing diabetes or related metabolic disorders (R. L. Dow et al., 1991).

Organic Pigments and Intermediates

Research on benzidine analogs, including those with oxazolidine structures, has been directed towards designing nonmutagenic colorants. Substituents in specific positions of the oxazolidine ring have been shown to significantly reduce or eliminate mutagenic activity. These findings have implications for the development of safer pigments and dyes in the textile and printing industries (David Hinks et al., 2000).

Organic Synthesis

The use of azomethine ylides in the synthesis of oxazolidines has been explored, providing a route to valuable syn-β-aryl-β-hydroxy-α-amino esters. These findings are significant for the synthesis of complex organic molecules, highlighting the versatility of oxazolidines as intermediates in organic synthesis (B. Seashore-Ludlow et al., 2010).

Anticancer Activity

Oxazolidine derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds derived from 3-acetyl-1'-benzenesulfonylindole, for instance, have shown selective cytotoxicity, indicating their potential as anticancer agents. This research demonstrates the applicability of oxazolidine derivatives in medicinal chemistry for developing new therapeutic agents (Dalip Kumar et al., 2010).

Nonlinear Optical Materials

Stilbazolium derivatives of benzenesulfonates, including those with oxazolidine structures, have been synthesized for applications in nonlinear optics. These compounds exhibit properties favorable for large nonlinear optical and electro-optical effects, suggesting their use in optical switching devices and other photonic applications (Z. Yang et al., 2005).

properties

IUPAC Name |

4-(benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-26(24,19-14-8-3-9-15-19)20-16-25-22(18-12-6-2-7-13-18)21(20)17-10-4-1-5-11-17/h1-15,20-21H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKFGJJDZVYDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzenesulfonyl)-2,3-diphenyl-1,2-oxazolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride](/img/structure/B2717455.png)

![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)

![N-(2-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717469.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2717470.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)